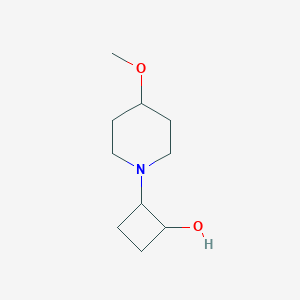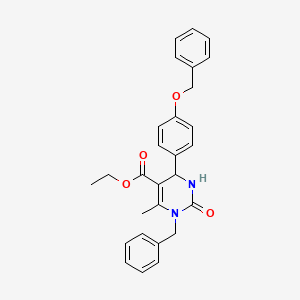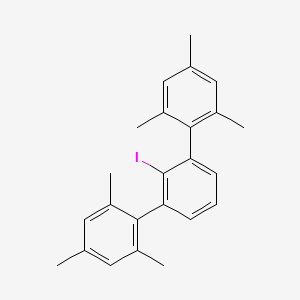
2,6-Dimesitylphenyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimesitylphenyl iodide is a well-known organic halide with the molecular formula C24H25I . It has a molecular weight of 440.4 g/mol . The molecule contains a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .
Molecular Structure Analysis
The molecular structure of 2,6-Dimesitylphenyl iodide is characterized by a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .
Physical And Chemical Properties Analysis
2,6-Dimesitylphenyl iodide has a molecular weight of 440.4 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 440.10010 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 25 . It has a formal charge of 0 . Its complexity, as computed by Cactvs, is 370 .
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
HPLC Analysis of Iodide
The derivatization of iodide into 4-iodo-2,6-dimethylphenol, followed by High-Performance Liquid Chromatography (HPLC) with UV detection, represents a method for sensitive iodide detection. This process involves the oxidation of iodide with 2-iodosobenzoate at pH 6.4 in the presence of 2,6-dimethylphenol (Verma, Jain, & Verma, 1992).
Gas Chromatography-Mass Spectrometry for Iodide Determination
An approach for determining iodine, iodide, and iodate in aqueous solutions involves derivatization of iodine in the presence of 2,6-dimethylphenol and subsequent measurement by gas chromatography-mass spectrometry (Shin, Oh-Shin, Kim, & Ryu, 1996).
Organometallic Chemistry
Synthesis of Organotellurium Iodides
The reaction of (DmephTe)2 (dmeph = 2,6-dimethylphenyl) with iodine or pyridinium iodide under Ar atmosphere leads to the synthesis of various organotellurium iodides, representing new classes in organotellurium chemistry (Faoro, Oliveira, & Lang, 2009).
Complex Formation in Lanthanide Chemistry
The molecular structures of 2,6-dimesitylphenyl derivatives of trivalent ytterbium in lanthanide chemistry show the formation of complexes with a distorted octahedral coordination environment about the metal center (Rabe, Strissel, Liable-Sands, Concolino, & Rheingold, 1999).
Polymerization and Organic Synthesis
Polymerization Catalysis
Copper-mixed n-butylamine/dibutylamine complexes have been used for the polymerization of 2,6-dimethylphenol, demonstrating that catalyst activity is highly dependent on specific combinations of copper salts and amines (Li, 1995).
Suzuki Reactions
Palladium complexes bearing bulky (2,6-dimesitylphenyl)dimethylphosphine have been effective in catalyzing Suzuki reactions for coupling aryl chlorides with arylboronic acids (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).
Environmental Chemistry
- Determination of Chlorine Dioxide in Water: A gas chromatographic method has been developed for chlorine dioxide determination in water, involving a reaction with iodide to form iodine, which then reacts with 2,6-dialkylphenol (Shin & Jung, 2006).
Direcciones Futuras
The dynamic removal of iodine from systems like 2,6-Dimesitylphenyl iodide can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This suggests that there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Propiedades
IUPAC Name |
2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKTQRJUVVQHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimesitylphenyl iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)
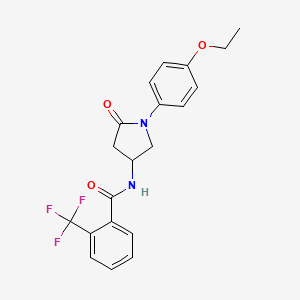
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)


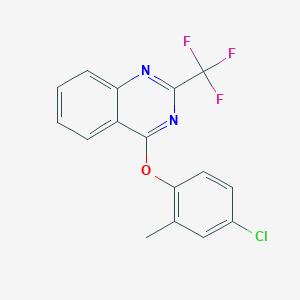
![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

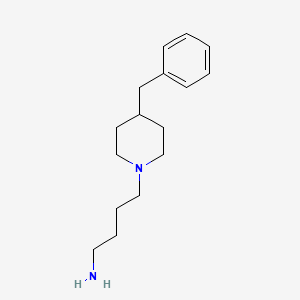
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)
